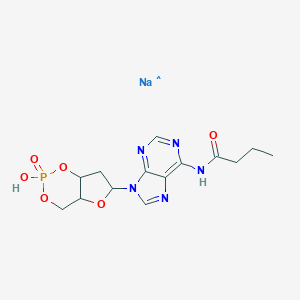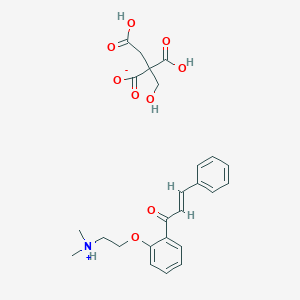
4-(2-Methoxyphenyl)-4-oxobutyric acid
Overview
Description
“4-(2-Methoxyphenyl)-4-oxobutyric acid” is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenyl)-4-oxobutyric acid” would consist of a benzene ring (the phenyl group) attached to a four-carbon chain (the butyric acid part) with a carbonyl (C=O) group at the fourth carbon and a methoxy (O-CH3) group at the second carbon of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of phenylpropanoic acids include a carboxylic acid group (-COOH) which makes them weakly acidic, and a benzene ring which makes them relatively stable and unreactive .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
4-(2-Methoxyphenyl)-4-oxobutyric acid: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of drugs with potential therapeutic effects. For instance, it can be used in the synthesis of compounds with antimalarial and HIV-1 protease inhibitory activities .
Organic Synthesis Research
In organic chemistry, this compound is utilized in the study of cyclization reactions. It acts as a precursor in experiments exploring the cyclization modes of glycine-derived enamino amides, which are important for the synthesis of bioactive pyrrolin-4-ones .
DNA Binding Studies
The compound has been used in physicochemical characterization and DNA binding studies. It forms the basis for the synthesis of ligands that can bind to DNA, which is crucial for understanding the interaction between small molecules and the genetic material. This has implications for the development of new drugs and therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyphenyl)-4-oxobutyric acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is found in Pseudomonas putida, a bacterium known for its metabolic versatility .
Mode of Action
It’s known that the compound interacts with its target enzyme to induce a biochemical reaction
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which can be converted into a broad range of functional groups .
Result of Action
It’s known that organoboron compounds, such as this one, have been evaluated against different cell lines and have shown potential in repressing tumor growth .
Action Environment
The action, efficacy, and stability of 4-(2-Methoxyphenyl)-4-oxobutyric acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
The future directions for research on “4-(2-Methoxyphenyl)-4-oxobutyric acid” would depend on its biological activity and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in preclinical and clinical trials .
properties
IUPAC Name |
4-(2-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALGUDKXXOXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601711 | |
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-4-oxobutyric acid | |
CAS RN |
103987-16-2 | |
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)







![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)


